5-methyl-1-[2-(propan-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-methyl-1-(2-propan-2-ylphenyl)-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-8(2)10-6-4-5-7-11(10)16-9(3)14-12(15-16)13(17)18/h4-8H,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFQDTKKGMBXQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=CC=C2C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as imidazole derivatives, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Mode of Action
It is known that the presence of a positive charge on either of two nitrogen atoms in imidazole, a similar compound, allows it to show two equivalent tautomeric forms. This could potentially influence its interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been shown to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.
Biological Activity
5-Methyl-1-[2-(propan-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid is a triazole derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This article reviews the compound's biological activities, including its anticancer, antimicrobial, and anti-inflammatory properties, supported by recent studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a triazole ring, which is known for its role in various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a study focusing on various substituted triazoles demonstrated significant anti-proliferative effects against cancer cell lines. The compound exhibited an IC50 value indicating its effectiveness in inhibiting cell growth:
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 5-Methyl Triazole | 13.004 | HepG2 (Liver Cancer) |
| Other Derivatives | 28.399 | HepG2 |
The structure-activity relationship (SAR) indicated that electron-donating groups significantly enhance the anticancer activity of triazoles .
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties. A comparative study on various triazole derivatives showed that they possess potent activity against a range of pathogens. The following table summarizes the antimicrobial efficacy of selected triazoles:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Methyl Triazole | Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL | |
| Other Triazole Derivatives | Various | Varies |
These findings suggest that modifications to the triazole structure can lead to enhanced antimicrobial activity .
Anti-inflammatory Activity
The anti-inflammatory properties of triazoles have also been explored. In vitro assays indicated that certain derivatives can inhibit pro-inflammatory cytokines, thus suggesting potential therapeutic applications in inflammatory diseases. The following data illustrates the effect of the compound on cytokine production:
| Compound | Cytokine Inhibition (%) |
|---|---|
| 5-Methyl Triazole | TNF-α: 70% |
| IL-6: 65% | |
| Other Triazole Derivatives | Varies |
These results indicate that the compound may serve as a lead for developing new anti-inflammatory agents .
Case Studies and Research Findings
A recent study synthesized several derivatives of triazoles and evaluated their biological activities. Among these, this compound was highlighted for its promising anticancer and antimicrobial activities. The study utilized MTT assays to assess cell viability and determined the IC50 values for various compounds against different cancer cell lines .
Another investigation into the structure–activity relationship of triazoles found that substituents on the phenyl ring significantly influenced both anticancer and antimicrobial efficacy. The presence of methyl groups at specific positions enhanced biological activity, emphasizing the importance of molecular modifications in drug design .
Scientific Research Applications
Agricultural Applications
Fungicidal Properties
One of the primary applications of 5-methyl-1-[2-(propan-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid is as a fungicide. Triazole compounds are known for their ability to inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes. This property makes them effective against a range of plant pathogens.
Case Study: Efficacy Against Fungal Diseases
A study conducted on the efficacy of triazole derivatives, including this compound, showed promising results in controlling fungal diseases in crops such as wheat and barley. The compound demonstrated a significant reduction in disease severity compared to untreated controls, highlighting its potential as a viable agricultural fungicide.
Pharmaceutical Applications
Antifungal Activity
The antifungal properties of triazoles extend to medical applications as well. This compound can be investigated for its effectiveness against various fungal infections in humans.
Case Study: Clinical Trials
In clinical settings, triazole derivatives have been evaluated for their safety and efficacy in treating systemic fungal infections. Preliminary results suggest that compounds similar to this compound may offer advantages over existing antifungal therapies by providing broader spectrum activity with reduced toxicity.
Materials Science Applications
Polymer Chemistry
In materials science, the incorporation of triazole compounds into polymer matrices has been explored for enhancing material properties. The unique structure of this compound allows for modifications that can lead to improved thermal stability and mechanical strength.
Research Findings
Research indicates that polymers modified with triazole derivatives exhibit enhanced thermal resistance and mechanical properties compared to unmodified polymers. This suggests potential applications in the development of high-performance materials for industrial use.
Summary Table of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Agriculture | Fungicide | Significant reduction in fungal disease severity |
| Pharmaceuticals | Antifungal agent | Promising results against systemic infections |
| Materials Science | Polymer modification | Enhanced thermal stability and mechanical strength |
Comparison with Similar Compounds
The compound is compared to analogs with variations in the triazole ring substitution pattern, substituent groups, and heterocyclic cores.
Structural and Functional Differences
Table 1: Structural Comparison of Selected Analogs
Key Findings from Comparative Studies
Triazole Isomerism :
- 1,2,4-Triazole vs. 1,2,3-Triazole : The position of nitrogen atoms in the triazole ring influences electronic properties and binding interactions. 1,2,4-Triazoles (target compound) exhibit greater metabolic stability compared to 1,2,3-triazoles, as seen in antibacterial studies .
Substituent Effects: Electron-Withdrawing Groups (EWGs): Analogs with nitro (NO₂) or trifluoromethyl (CF₃) groups (e.g., CAS 121732-24-9 and 499771-21-0) show enhanced antibacterial activity due to increased electrophilicity . Lipophilic Groups: The propan-2-yl group in the target compound improves membrane permeability compared to smaller alkyl chains (e.g., methylpropyl in CAS 121732-24-9) .
Functional Group Impact :
- Carboxylic Acid vs. Thiol : Thiol-containing analogs (e.g., 5-(5-methylpyrazol-3-yl)-4-phenyl-4H-triazole-3-thiol) exhibit superior antioxidant activity via radical scavenging, while carboxylic acid derivatives may target enzymatic active sites .
Heterocycle Hybridization :
Q & A
Basic: What synthetic routes are recommended for synthesizing 5-methyl-1-[2-(propan-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid, and how can reaction efficiency be optimized?
Methodological Answer:
A common approach involves cyclocondensation reactions using precursors like substituted phenylhydrazines and carboxylic acid derivatives. For example, refluxing 3-formyl-indole-2-carboxylic acid derivatives with aminothiazolones in acetic acid with sodium acetate as a catalyst (3–5 hours, followed by recrystallization from DMF/acetic acid) has been effective for analogous triazole-carboxylic acids . Optimization strategies include:
- Catalyst Screening : Sodium acetate enhances reaction rates in acidic media.
- Solvent Selection : Acetic acid acts as both solvent and proton donor, improving cyclization efficiency.
- Purification : Recrystallization from DMF/acetic acid yields high-purity crystals (>97% purity) .
Basic: What spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : and NMR can confirm substituent positions (e.g., methyl and isopropyl groups) and triazole ring formation. For example, the methyl group at position 5 typically resonates at δ 2.1–2.3 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 271.19 for CHFNO) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>97%) and identifies byproducts .
Advanced: How can researchers resolve discrepancies in crystallographic data for this compound?
Methodological Answer:
Discrepancies in X-ray diffraction data (e.g., thermal motion artifacts or twinning) require:
- Refinement Software : SHELXL (SHELX suite) is widely used for small-molecule refinement. Its robust algorithms handle high-resolution data and twinning, with R-factors <5% achievable for well-diffracting crystals .
- Visualization Tools : ORTEP-3 generates thermal ellipsoid plots to identify disordered regions. For example, the isopropyl group may exhibit rotational disorder, which can be modeled using PART instructions in SHELXL .
- Validation : Check CIF files with PLATON or CheckCIF to ensure geometric plausibility (e.g., bond distances within 0.02 Å of expected values) .
Advanced: What strategies are effective in analyzing conflicting bioactivity data across cancer cell lines?
Methodological Answer:
Conflicting antiproliferative data (e.g., 40% inhibition in NCI-H522 vs. 62% in LOX IMVI) may arise due to:
- Cell Line Heterogeneity : Use multiple cell lines (e.g., A549/ATCC for lung cancer, UO-31 for kidney cancer) to assess selectivity.
- Dose-Response Curves : Calculate IC values using nonlinear regression (e.g., GraphPad Prism) to normalize potency metrics.
- Mechanistic Studies : Pair viability assays with target engagement assays (e.g., enzyme inhibition for triazole derivatives targeting kinases) .
| Cell Line | Growth Inhibition (GP%) | Reference |
|---|---|---|
| NCI-H522 (lung) | 40% | |
| LOX IMVI (melanoma) | 62% |
Advanced: How to design stability studies for this compound under varying pH and temperature?
Methodological Answer:
- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 6 months (ICH Q1A guidelines). Monitor degradation via HPLC every 30 days .
- pH Stability : Prepare buffered solutions (pH 1–13) and analyze by UV-Vis spectroscopy. Triazole rings are stable at pH 4–8 but hydrolyze under strongly acidic/basic conditions .
- Light Sensitivity : Expose to UV light (320–400 nm) for 48 hours; track photodegradation products using LC-MS .
Advanced: What computational methods predict the binding affinity of this compound with target enzymes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with enzymes (e.g., cyclooxygenase-2). The carboxylic acid group often forms hydrogen bonds with catalytic residues .
- Molecular Dynamics (MD) : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable docking poses .
- QSAR Modeling : Build regression models using descriptors like logP and topological polar surface area (TPSA) to predict bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
